

Application Note & Protocols: A Comprehensive Guide to the Analytical Characterization of Quinoxaline Compounds

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Compound of Interest

Compound Name:	1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone
CAS No.:	73100-63-7
Cat. No.:	B1350002

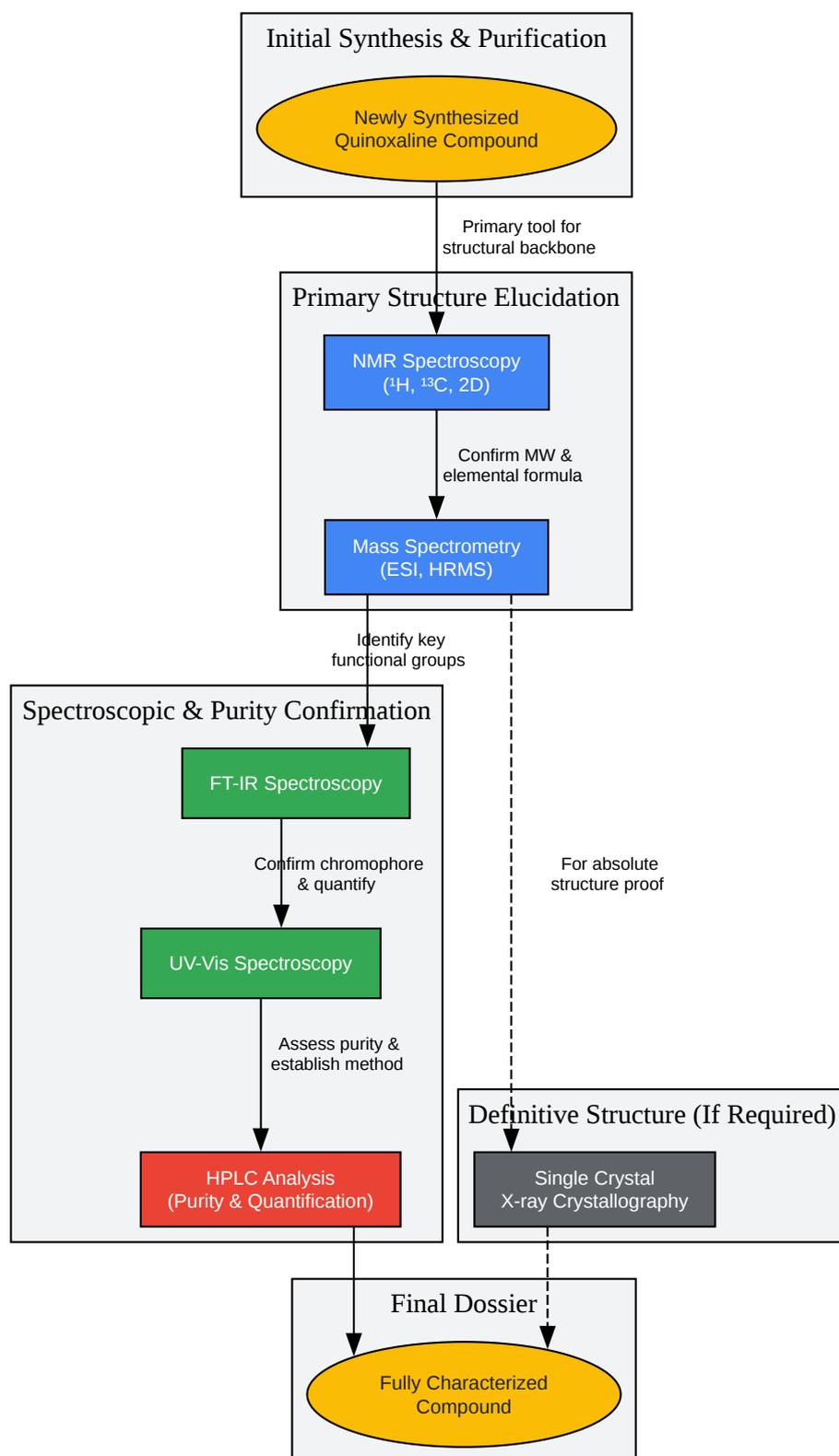
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Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antibacterial, anticancer, antiviral, and anti-inflammatory applications.[1][2][3] The precise elucidation and confirmation of their chemical structures are non-negotiable prerequisites for advancing drug discovery programs, understanding structure-activity relationships (SAR), and meeting regulatory standards. This guide provides a detailed overview and field-tested protocols for the essential analytical techniques required for the robust characterization of quinoxaline compounds. It is designed to empower researchers with the rationale behind methodological choices and to provide a self-validating framework for analysis.

The Strategic Workflow for Quinoxaline Characterization

The comprehensive analysis of a newly synthesized quinoxaline compound is a multi-faceted process. It begins with techniques that elucidate the primary molecular structure and concludes with methods that confirm purity and provide definitive stereochemical information. This integrated approach ensures an unambiguous and complete characterization.



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Caption: General workflow for the characterization of quinoxaline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Application Note: NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules like quinoxalines.[4] ^1H NMR provides detailed information about the electronic environment, number, and connectivity of protons, while ^{13}C NMR maps the carbon framework of the molecule.[5] For quinoxaline derivatives, the aromatic protons on the core ring typically resonate in the downfield region (δ 7.5–9.5 ppm).[5] The precise chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents, allowing for unambiguous isomer determination. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for definitively assigning proton and carbon signals by revealing their correlations.[2][5]

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Accurately weigh 5-10 mg of the dried quinoxaline sample.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., -NH, -OH).
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (300-600 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: 0-16 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for accurate integration).
- Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.
- Data Processing and Interpretation:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Calibrate the ¹H spectrum to the residual solvent peak or TMS (δ 0.00 ppm).
 - Integrate the ¹H signals to determine the relative ratios of protons.
 - Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) to deduce the proton connectivity.
 - Analyze the ¹³C spectrum to identify the number of unique carbon environments.[6] Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

Data Presentation: Typical NMR Data for a 2-Phenylquinoxaline Core

Nucleus	Type	Typical Chemical Shift (δ , ppm)	Notes
^1H	Aromatic CH (Quinoxaline)	8.50 - 7.70	Specific shifts depend on substituents and their positions. Protons adjacent to nitrogen are typically more downfield.
^1H	Aromatic CH (Phenyl)	7.60 - 7.30	Pattern depends on the substitution of the phenyl ring.
^{13}C	Quaternary C (C2, C3)	155 - 145	Carbons directly involved in the pyrazine ring.
^{13}C	Quaternary C (C4a, C8a)	142 - 140	Bridgehead carbons.
^{13}C	Aromatic CH (Quinoxaline)	132 - 128	Carbons of the benzene portion of the quinoxaline core.
^{13}C	Phenyl Carbons	140 - 128	Includes both substituted and unsubstituted carbons of the phenyl ring.

Mass Spectrometry (MS): Confirming Molecular Identity

Application Note: Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its elemental composition.[5] For quinoxaline derivatives, which are often polar, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically produce the protonated molecular ion ($[\text{M}+\text{H}]^+$) with minimal fragmentation, directly confirming the molecular weight.[6] High-Resolution Mass Spectrometry (HRMS) is the

gold standard, providing a mass measurement with high accuracy (typically <5 ppm error). This precision allows for the unambiguous determination of the elemental formula, a critical piece of data for characterizing a new chemical entity.[5]

Experimental Protocol: ESI-HRMS

- Sample Preparation:
 - Prepare a dilute stock solution of the quinoxaline compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
 - Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid in 50:50 acetonitrile:water) to promote protonation.
- Instrument Parameters (ESI-TOF or ESI-Orbitrap):
 - Ionization Mode: Positive ESI is typically used for quinoxalines due to the basic nitrogen atoms.
 - Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (5-10 µL/min).
 - Capillary Voltage: 3.0 - 4.5 kV.
 - Drying Gas (N₂): Set to an appropriate temperature (e.g., 300-350 °C) and flow rate to desolvate the ions.
 - Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).
 - Resolution: Set to >10,000 (for TOF) or >60,000 (for Orbitrap) for HRMS analysis.
- Data Analysis:
 - Identify the peak corresponding to the [M+H]⁺ ion.

- Use the instrument's software to calculate the elemental composition based on the accurate mass. Compare this to the theoretical formula.
- Analyze any observed fragment ions to gain further structural information. For quinoxalines, fragmentation may involve the loss of substituents.

Data Presentation: Expected HRMS Data for 2-Phenyl-6-nitroquinoxaline (C₁₄H₉N₃O₂)

Ion Type	Theoretical m/z	Observed m/z (Example)	Mass Error (ppm)	Description
[M+H] ⁺	252.0717	252.0715	-0.8	Protonated Molecular Ion, confirms the elemental composition.
[M+Na] ⁺	274.0536	274.0534	-0.7	Sodium Adduct, often observed alongside the protonated ion.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For quinoxalines, FT-IR is excellent for confirming the presence of the aromatic C-H and C=C/C=N bonds of the heterocyclic core.^{[6][7]} More importantly, it provides definitive evidence for the various substituents attached to the ring, such as C=O (carbonyl), N-H, O-H, or NO₂ (nitro) groups, each of which has a characteristic absorption frequency.^[6]

Experimental Protocol: FT-IR (ATR)

- **Sample Preparation:** No special preparation is typically needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to specific functional groups.

Data Presentation: Characteristic IR Absorption Bands for Quinoxalines

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic C-H
1620 - 1580	C=N Stretch	Pyrazine Ring C=N
1580 - 1450	C=C Stretch	Aromatic Ring C=C
1680 - 1650	C=O Stretch	Carbonyl (e.g., in quinoxalin-2(1H)-ones) [6]
1560 - 1520 & 1350 - 1310	N-O Asymmetric & Symmetric Stretch	Nitro Group (NO_2)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π -system of the quinoxaline core.[\[7\]](#)[\[8\]](#) Quinoxaline compounds typically display strong absorption bands in the UV region (200-400 nm).[\[7\]](#) The position of the absorption maximum (λ_{max}) and the molar absorptivity (ϵ) are characteristic of the chromophore and are influenced by substituents and solvent polarity. This technique is valuable for confirming the presence of the extended aromatic system and is widely used for quantitative analysis via the Beer-Lambert law.[\[5\]](#)

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the quinoxaline compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, chloroform^[9], DMSO).
 - Prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical starting concentration is 10^{-5} M.
- Data Acquisition:
 - Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
 - Record the spectrum over a range of 200-600 nm.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If quantification is desired, create a calibration curve by plotting absorbance vs. concentration for a series of standards.

X-ray Crystallography: The Definitive Structure

Application Note: Single-crystal X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a compound. It provides unambiguous information on bond lengths, bond angles, and stereochemistry, making it the ultimate tool for structural confirmation.^[10] For novel quinoxaline derivatives, especially those with chiral centers or complex stereochemistry, an X-ray crystal structure provides irrefutable proof of the proposed structure.^{[10][11]} The primary challenge is growing a single crystal of sufficient size and quality.

Experimental Protocol: Crystal Growth

- Purification: The compound must be highly pure (>99%). Purify by recrystallization or chromatography.

- Solvent Selection: Screen a range of solvents and solvent pairs (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane).
- Crystallization Method:
 - Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks.
 - Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution, reducing solubility and inducing crystallization.
- Analysis: Once suitable crystals are formed, they are mounted and analyzed using a single-crystal X-ray diffractometer.

Chromatographic Techniques: Purity and Quantification

Application Note: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of quinoxaline compounds and for developing quantitative analytical methods. A reversed-phase HPLC method with UV detection is most common. The method's ability to separate the main compound from starting materials, by-products, and degradation products is crucial for quality control in drug development. For volatile and thermally stable quinoxalines, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be employed.^[12]

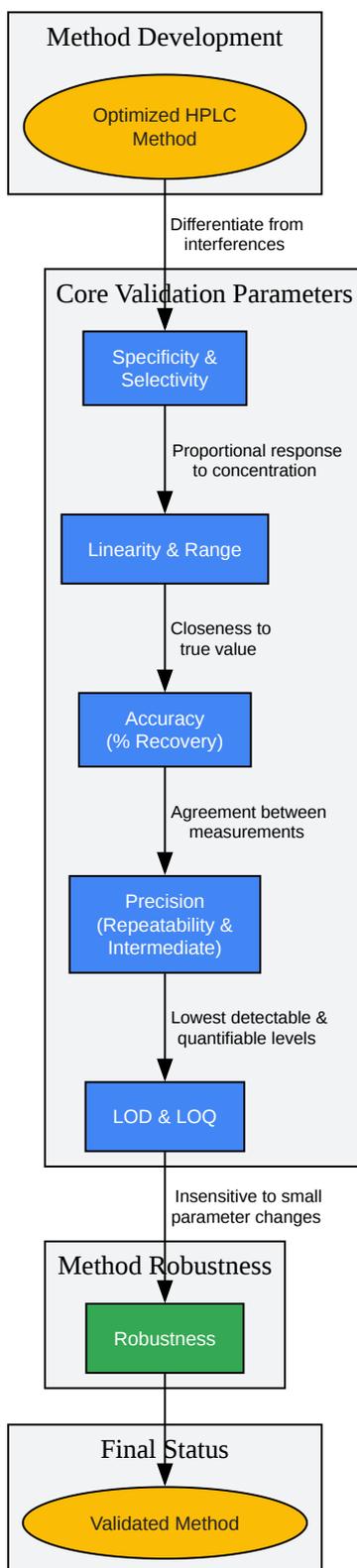
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

- Sample and Mobile Phase Preparation:
 - Sample: Dissolve the quinoxaline compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.
 - Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

- Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
- Degas both mobile phases before use.
- Instrument Parameters:
 - Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5-10 µL.
 - Detection: UV Diode Array Detector (DAD), monitoring at a λ_{max} determined from the UV-Vis spectrum (e.g., 254 nm, 320 nm).
 - Gradient Elution (Example):
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 90% to 10% B
 - 20-25 min: 10% B (re-equilibration)
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak as a percentage of the total peak area ($\frac{\text{Area}}{\text{Area}}$).

Analytical Method Validation: Ensuring Trustworthy Data

Application Note: For drug development professionals, simply having an analytical method is not enough; the method must be validated to prove its fitness for purpose.[13][14] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For a quantitative HPLC assay of a quinoxaline active pharmaceutical ingredient (API), key validation parameters must be assessed according to regulatory guidelines.[15]



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Caption: Workflow for a typical HPLC method validation process.

Data Presentation: Key HPLC Method Validation Parameters & Acceptance Criteria

Parameter	Purpose	Typical Protocol	Acceptance Criteria
Specificity	To ensure the signal is from the analyte only.	Analyze blank, placebo, and spiked samples. Perform stress testing (acid, base, peroxide, heat, light).	Peak should be pure and free from co-eluting interferences.
Linearity	To demonstrate a proportional relationship between concentration and response.	Analyze 5-6 standards across the expected concentration range.	Correlation coefficient (r^2) \geq 0.998.
Range	The concentration interval where the method is precise, accurate, and linear.	Typically 80-120% of the target assay concentration.	Defined by the linearity study.
Accuracy	To determine the closeness of the measured value to the true value.	Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).	Mean recovery of 98.0% - 102.0%. [15]
Precision (Repeatability & Intermediate)	To assess the degree of scatter between measurements.	Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on different days, with different analysts/instruments.	Relative Standard Deviation (RSD) \leq 2.0%. [15]
Limit of Quantitation (LOQ)	The lowest concentration that can be measured with acceptable precision and accuracy.	Determined by signal-to-noise ratio ($S/N \approx 10$) or by precision at low concentrations.	RSD \leq 10% at the LOQ level.

Robustness	To measure the method's capacity to remain unaffected by small variations in parameters.	Deliberately vary parameters like pH (± 0.2), column temperature ($\pm 5^\circ\text{C}$), flow rate ($\pm 10\%$).	System suitability parameters remain within limits; results are not significantly affected.
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